molecular formula C9H9N3 B3072813 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile CAS No. 1017023-76-5

6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile

Cat. No. B3072813
CAS RN: 1017023-76-5
M. Wt: 159.19 g/mol
InChI Key: PKUUCDFHGNZHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” is a chemical compound that belongs to the class of cyanopyridines . Cyanopyridines are known for their wide range of biological applications, including antihypertensive, antipyretic, anti-inflammatory, and analgesic properties . They also exhibit cardiotonic, antimicrobial, and anticancer activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is another efficient, mild, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .


Molecular Structure Analysis

The molecular structure of “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” can be analyzed based on the functional groups present in the molecule. For instance, the presence of the cyano group (CN) and the amino group (NH2) can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the structure of the molecule .

Mechanism of Action

The mechanism of action of “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” can be inferred based on its structural similarity to other cyanopyridines. Cyanopyridines have been reported to possess various pharmacological activities . For instance, they have been found to have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Safety and Hazards

The safety and hazards associated with “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” can be determined based on its structural similarity to other cyanopyridines. For instance, cyanopyridines are known to be combustible and toxic .

Future Directions

The future directions for the study of “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” could include further investigation of its biological activities and potential applications in medicine. Given its structural similarity to other cyanopyridines with known pharmacological activities, it could be a promising candidate for drug development .

properties

IUPAC Name

6-(prop-2-enylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-5-11-9-4-3-8(6-10)7-12-9/h2-4,7H,1,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUUCDFHGNZHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.